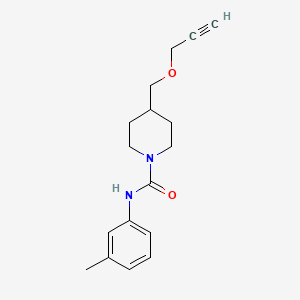![molecular formula C12H10BrN3OS B2484062 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 70420-99-4](/img/structure/B2484062.png)
2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide belongs to a class of compounds known for their potential in pharmacological applications due to their structural diversity and biological activities. These compounds have been synthesized and studied for their various chemical and physical properties, contributing to their relevance in scientific research, especially in the development of inhibitors and active agents against numerous diseases.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic substrates. For instance, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, closely related to the compound of interest, involves structure-activity relationship (SAR) studies to identify potent inhibitors with improved drug-like molecular properties (Shukla et al., 2012). These processes often aim at enhancing specific properties such as solubility, potency, and selectivity by modifying the molecular structure through the introduction of various functional groups.
Molecular Structure Analysis
The crystal structure analysis of analogs provides insight into the molecular conformation, intramolecular interactions, and the overall geometry of the compounds. For instance, compounds exhibiting a folded conformation about the methylene C atom of the thioacetamide bridge have been observed, which influences their interaction with biological targets. Intramolecular N—H⋯N hydrogen bonds often stabilize these conformations, indicating the importance of hydrogen bonding in the molecular structure (Subasri et al., 2016).
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Histamine H3 Receptor Inverse Agonists
Compounds related to pyridazin-3-one, like CEP-26401, have been identified as potent, selective histamine H3 receptor inverse agonists. These are explored for potential treatment of attentional and cognitive disorders (Hudkins et al., 2011).
Glutaminase Inhibitors
Derivatives such as Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs are being studied as glutaminase inhibitors, showing promise in cancer therapy (Shukla et al., 2012).
Antimicrobial Agents
Heterocyclic compounds incorporating sulfamoyl moieties, similar in structure to the pyridazin-3-ylsulfanylacetamide, have been synthesized and evaluated for their antimicrobial properties (Darwish et al., 2014).
Anti-Asthmatic Agents
Synthesis of imidazo[1,2-b]pyridazines and related compounds has been explored for their potential use as anti-asthmatic agents (Kuwahara et al., 1996).
Materials Science and Corrosion Inhibition
Corrosion Inhibition of Mild Steel
Pyridazine derivatives have been investigated for their effects on the corrosion inhibition of mild steel in acidic environments. Their efficiency and the mechanism of action have been studied extensively (Mashuga et al., 2017).
Base Oil Improvement
Pyridazinone derivatives have been synthesized and tested as antioxidants for base oil improvement, demonstrating potential in enhancing the quality and performance of lubricants (Nessim, 2017).
Quantum Chemical Analysis and Molecular Studies
Quantum Chemical Analysis
Studies involving quantum chemical calculations and spectroscopic analysis have been conducted on novel pyridazine derivatives to understand their molecular structure and interactions (Mary et al., 2020).
Molecular Docking Studies
Some pyridazine derivatives have been synthesized and assessed for various biological activities, including antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies help understand their potential mechanisms of action (Fathima et al., 2021).
properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c13-9-3-1-8(2-4-9)10-5-6-12(16-15-10)18-7-11(14)17/h1-6H,7H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRZTIKOJUHSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)
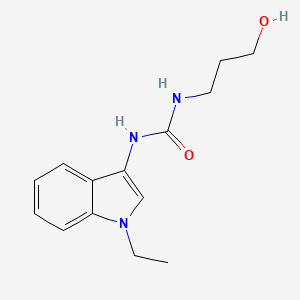
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2483981.png)
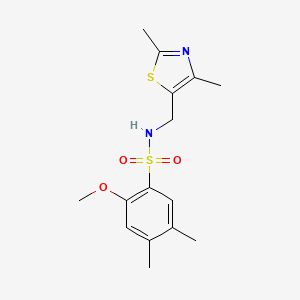
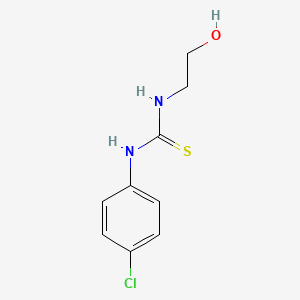

![4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2483989.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2483991.png)
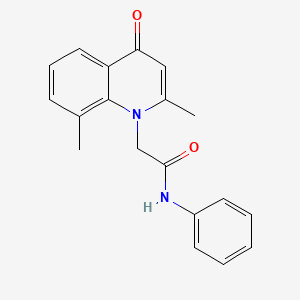
![5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide](/img/structure/B2483993.png)
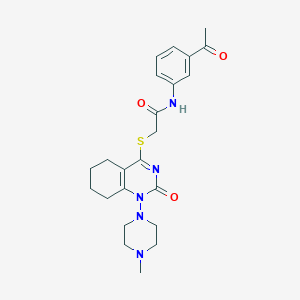
![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)
![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)
